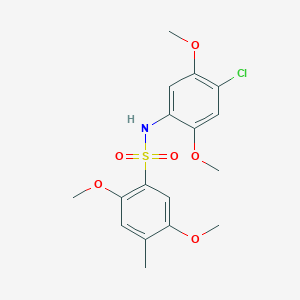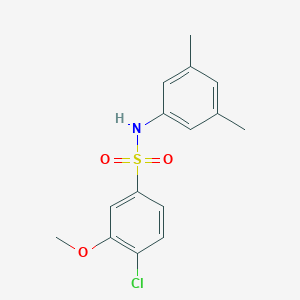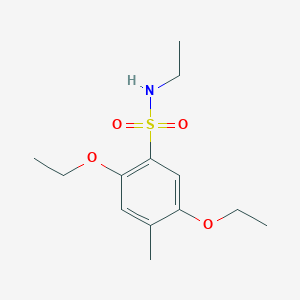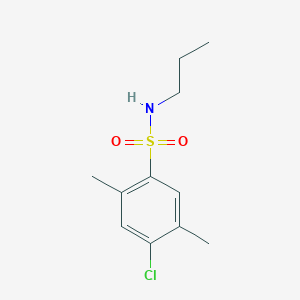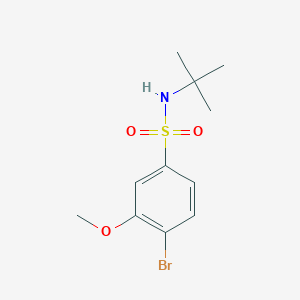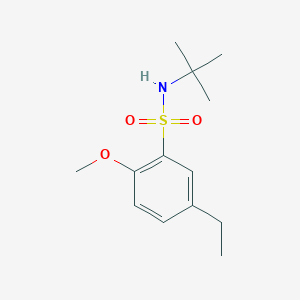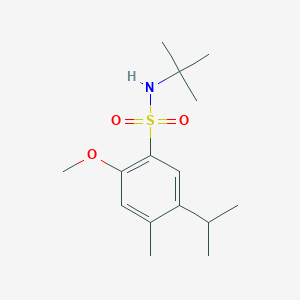
N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s used in a specific context, like in a reaction or a product .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include its reactivity, the products it forms, the conditions required for the reactions, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity. It can also include studying its spectral properties, like UV/Vis, IR, NMR, and mass spectra .Applications De Recherche Scientifique
Triazole Derivatives and Pharmacological Properties
- Triazole derivatives, including N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, have been studied for their valuable pharmacological properties. Notably, they exhibit anti-convulsive activity and are useful for treating epilepsy and conditions of tension and agitation (Shelton, 1981).
Synthesis and Chemical Properties
- Research on the synthesis of various triazole carboxamides, including 1-methyl and 2-methyl derivatives, has expanded our understanding of their chemical properties and potential applications. These studies involve exploring different synthetic routes and characterizing the resultant compounds through various techniques such as infrared, nuclear magnetic resonance, mass spectroscopy, and single-crystal X-ray diffraction (Albert & Taguchi, 1972), (Alotaibi et al., 2018).
Antimicrobial and Anticancer Applications
- Novel triazole-4-carboxamides have shown promising results as antimicrobial agents against various bacterial and fungal strains. Some specific derivatives demonstrated potent antibacterial effects against Staphylococcus aureus and pathogenic yeast Candida albicans (Pokhodylo et al., 2021). Additionally, some triazole derivatives have been evaluated for anticancer activity against breast cancer cell lines, with certain compounds showing significant cytotoxicity (Shinde et al., 2022).
Combinatorial Chemistry and Drug Synthesis
- The one-pot multicomponent synthesis of triazole-4-carboxamides has been utilized for creating combinatorial libraries, facilitating the exploration of a wide range of potentially bioactive compounds. This method is particularly relevant for drug discovery and development (Pokhodylo et al., 2009).
Crystallography and Molecular Conformation
- Studies in crystallography have provided insights into the molecular conformation of triazole derivatives. These investigations have been instrumental in understanding the intermolecular and intramolecular interactions that stabilize the molecular structure of these compounds (Shen et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-3-24-16-11-9-14(10-12-16)19-18(23)17-13(2)22(21-20-17)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSERFZGCTGWNQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

